N-(4-bromophenyl)-2-phenylquinoline-4-carboxamide
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Overview
Description
N-(4-bromophenyl)-2-phenylquinoline-4-carboxamide is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromophenyl group attached to the quinoline ring, which imparts unique chemical and biological properties. Quinoline derivatives are known for their diverse pharmacological activities, making them valuable in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-phenylquinoline-4-carboxamide typically involves the condensation of 4-bromobenzoyl chloride with 2-phenylquinoline-4-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxide or reduction to form dihydroquinoline derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are used for the oxidation of the quinoline ring.
Major Products Formed
Substitution: Formation of N-(4-substituted phenyl)-2-phenylquinoline-4-carboxamide derivatives.
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Scientific Research Applications
N-(4-bromophenyl)-2-phenylquinoline-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in organic electronics and photonics due to its unique electronic properties.
Chemical Biology: The compound is used as a probe to study cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group enhances its binding affinity to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
4-(4-bromophenyl)-thiazol-2-amine: Exhibits significant antifungal activity.
4-bromofentanyl: A fentanyl analog with potent analgesic properties.
Uniqueness
N-(4-bromophenyl)-2-phenylquinoline-4-carboxamide is unique due to its quinoline core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug development and material science applications .
Properties
Molecular Formula |
C22H15BrN2O |
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Molecular Weight |
403.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H15BrN2O/c23-16-10-12-17(13-11-16)24-22(26)19-14-21(15-6-2-1-3-7-15)25-20-9-5-4-8-18(19)20/h1-14H,(H,24,26) |
InChI Key |
FSPKCBOHZKPEDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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